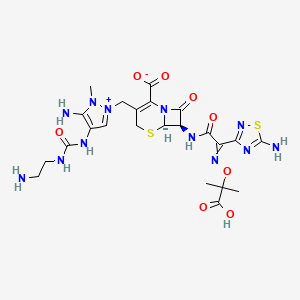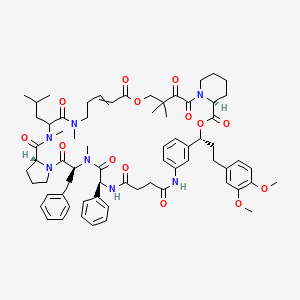![molecular formula C28H25NO2 B10828757 (3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)
(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 14q is a biaryl derivative of cycloalkyl diacetamide bearing a chalcone moiety. It has been identified as a potent type II c-MET kinase inhibitor, which is significant in cancer research due to its role in inhibiting the mesenchymal-epithelial transition factor tyrosine kinase (MET) receptor . This receptor is often deregulated in various human cancers, making it a promising target for anticancer drug discovery .
Preparation Methods
The synthesis of compound 14q involves the creation of biaryl derivatives of cycloalkyl diacetamide. The synthetic route typically includes the following steps:
Formation of the chalcone moiety: This involves the condensation of an appropriate aldehyde with a ketone under basic conditions.
Cycloalkyl diacetamide formation: This step involves the reaction of cycloalkyl amines with diacetyl chloride.
Coupling reaction: The final step involves coupling the chalcone moiety with the cycloalkyl diacetamide derivative under suitable conditions to form compound 14q.
Chemical Reactions Analysis
Compound 14q undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Compound 14q can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Compound 14q has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of biaryl derivatives.
Industry: Potential applications in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of compound 14q involves the inhibition of the MET receptor. This receptor is a tyrosine kinase that plays a crucial role in cellular signaling pathways related to survival, proliferation, metastasis, angiogenesis, and drug resistance . Compound 14q binds to the MET receptor, inhibiting its activity and thereby disrupting these signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Compound 14q is similar to other type II c-MET kinase inhibitors, such as compound 14k. Both compounds have shown favorable inhibition of MET kinase activity and desirable bonding interactions in the ligand-MET enzyme complex . compound 14q has demonstrated a lower IC50 value (24 nM) compared to compound 14k (45 nM), indicating higher potency .
Other similar compounds include:
Foretinib: A potent reference drug with an IC50 value of 14 nM.
Tivantinib: A non-ATP-competitive c-MET inhibitor that induces cell cycle arrest and disrupts the microtubule network.
Compound 14q’s uniqueness lies in its specific structure and its potent inhibition of the MET receptor, making it a promising candidate for further research and development in anticancer therapies .
Properties
Molecular Formula |
C28H25NO2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one |
InChI |
InChI=1S/C28H25NO2/c1-19(2)23-18-31-27(25(23)21-13-7-4-8-14-21)26-22-15-9-10-16-24(22)29(28(26)30)17-20-11-5-3-6-12-20/h3-16,23,25H,1,17-18H2,2H3/b27-26+/t23-,25-/m0/s1 |
InChI Key |
KOXVTJIJAPTRHD-MQHWKBTKSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CO/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)/[C@H]1C5=CC=CC=C5 |
Canonical SMILES |
CC(=C)C1COC(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C1C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)



![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)




![[4-[(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10828749.png)



